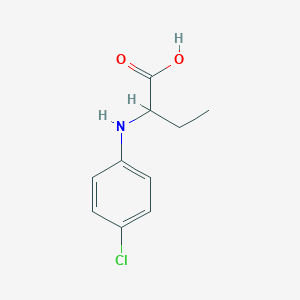

2-(4-Chloroanilino)butanoic acid

Description

2-(4-Chloroanilino)butanoic acid is a substituted butanoic acid derivative featuring a 4-chloroanilino group attached to the second carbon of the butanoic acid backbone. This compound is of interest due to its structural versatility, which allows for diverse applications in medicinal chemistry and materials science. The chlorine substituent at the para position of the aniline ring introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing intermolecular interactions such as hydrogen bonding and crystal packing .

Properties

IUPAC Name |

2-(4-chloroanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-9(10(13)14)12-8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGIPYHWUZWLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589752 | |

| Record name | 2-(4-Chloroanilino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199679-86-2 | |

| Record name | 2-(4-Chloroanilino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 2-(4-Chloroanilino)butanoic acid is in the development of anticancer agents. Research has indicated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, studies have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This process is facilitated by the activation of specific signaling pathways that lead to cell cycle arrest and subsequent cell death .

Case Study: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activity. The results demonstrated that modifications to the aniline moiety significantly influenced the anticancer potency, underscoring the importance of structural optimization in drug design .

Agricultural Applications

Herbicide Development

In agriculture, this compound has been explored for its potential as a herbicide. Its ability to inhibit specific plant growth pathways makes it a candidate for controlling unwanted vegetation in crop production.

Mechanism of Action

The herbicidal activity is attributed to its interference with auxin transport in plants, leading to uncontrolled growth and eventual plant death. This mechanism is similar to that observed in other phenoxyacetic acid herbicides, which are widely used in agriculture .

Field Trials

Field trials have been conducted to assess the efficacy of formulations containing this compound against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential utility in integrated weed management strategies .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| Derivative A | MCF-7 (Breast Cancer) | 10 | Cell cycle arrest |

| Derivative B | A549 (Lung Cancer) | 12 | Apoptosis induction |

Table 2: Herbicidal Efficacy

| Treatment | Weed Species | Biomass Reduction (%) |

|---|---|---|

| Control | - | 0 |

| This compound | Common Lambsquarters | 85 |

| Commercial Herbicide | Common Lambsquarters | 90 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section provides a detailed comparison of 2-(4-Chloroanilino)butanoic acid with analogous compounds, focusing on structural variations, physicochemical properties, and functional implications.

Structural Variations and Key Differences

2-(4-Chloroanilino)-1-phenylethanone

- Structure: The 4-chloroanilino group is attached to a phenylethanone backbone instead of butanoic acid.

- Key Differences: The ketone group in phenylethanone reduces polarity compared to the carboxylic acid group. Crystal structure analysis reveals a dihedral angle of 4.16° between aromatic rings, contributing to a planar molecular geometry .

- Implications : Reduced acidity and altered solubility compared to the carboxylic acid derivative.

4-(3-Chloroanilino)benzoic Acid

- Structure: Features a benzoic acid backbone with a 3-chloroanilino substituent.

- Crystal packing is influenced by acid-acid dimers, a common feature in benzoic acid derivatives .

- Implications : Lower acidity (pKa) compared to the para-substituted derivative due to reduced electron-withdrawing effects.

Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate

- Structure: An ester derivative of butanoic acid with additional acetyl and ethyl groups.

- Key Differences: The ester group reduces water solubility and acidity (pKa ~5–6 for esters vs. ~2–3 for carboxylic acids).

- Implications : Enhanced lipophilicity, making it more suitable for membrane penetration in biological systems.

4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxobutanoic Acid

- Structure: Contains a 4-oxobutanoic acid chain and a 2-chlorophenyl group with a butyrylamino substituent.

- Key Differences: The oxo group at position 4 introduces keto-enol tautomerism, altering hydrogen-bonding capacity. The butyrylamino group increases molecular weight and may enhance binding to hydrophobic targets .

- Implications: Increased conformational flexibility compared to the unmodified butanoic acid derivative.

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

- Structure: A butenoic acid derivative with a conjugated double bond (Z-configuration) and a 4-methylanilino group.

- The methyl group (electron-donating) reduces acidity compared to the chloro-substituted analog .

- Implications : Lower thermal stability due to the unsaturated backbone.

Physicochemical and Functional Properties

Table 1: Comparative Properties of this compound and Analogues

Q & A

Basic: What are the common synthetic routes for 2-(4-chloroanilino)butanoic acid and its derivatives?

Methodological Answer:

The synthesis typically involves condensation reactions between 4-chloroaniline and substituted butanoic acid precursors. For example:

- Esterification followed by aminolysis : Ethyl 2-acetyl-3-(4-chloroanilino)-butanoate is synthesized via a two-step process: (1) esterification of acetylated butanoic acid, and (2) nucleophilic substitution with 4-chloroaniline under reflux in ethanol .

- Direct coupling : Reaction of 4-chloroaniline with α-ketobutyric acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) yields the target compound with >90% purity when purified via recrystallization .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is preferred over GC for polar derivatives due to better resolution .

- Structural confirmation : Single-crystal X-ray diffraction (XRD) provides unambiguous conformation, as demonstrated for the quinazolin-4(3H)-one derivative (mean σ(C–C) = 0.002 Å) .

- Functional group identification : FT-IR spectroscopy detects key bands, such as N–H stretching (3300–3400 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹) .

Advanced: How can researchers resolve contradictions in purity data from different analytical methods?

Methodological Answer:

Discrepancies between HPLC and GC purity results (e.g., >97.0% vs. >95.0% for brominated analogs) often arise from differences in detection limits for polar vs. non-polar impurities . To address this:

Cross-validate methods : Use complementary techniques (e.g., NMR for impurity profiling).

Optimize column conditions : Adjust mobile phase polarity in HPLC to separate co-eluting impurities.

Thermogravimetric analysis (TGA) : Rule out residual solvents contributing to mass discrepancies .

Advanced: What insights can crystallographic studies provide on the conformational stability of derivatives?

Methodological Answer:

XRD reveals intramolecular interactions critical for stability. For example:

- Hydrogen bonding networks : In 2-(4-chloroanilino)pyridine, N–H···N hydrogen bonds (1.89 Å) stabilize the planar conformation, influencing reactivity in subsequent derivatization .

- Torsional angles : Substituents on the butanoic acid backbone (e.g., hydroxyl groups in tartranilic acid derivatives) introduce steric hindrance, altering dihedral angles by 10–15° compared to non-substituted analogs .

Basic: How can researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli). Fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show enhanced activity due to increased membrane permeability .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values of derivatives with varying substituents (e.g., methyl vs. ethyl groups) .

Advanced: What mechanistic insights exist for the aminolysis reaction of butanoic acid esters with 4-chloroaniline?

Methodological Answer:

Kinetic studies suggest a two-step mechanism :

Nucleophilic attack : 4-Chloroaniline attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination : The ethoxy group is expelled, stabilized by proton transfer from acidic α-hydrogens (observed via deuterium isotope effects) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing the transition state .

Advanced: How can computational modeling guide the design of derivatives with enhanced solubility?

Methodological Answer:

- LogP predictions : Use software like MarvinSketch to calculate partition coefficients. Derivatives with hydroxyl groups (e.g., (2S,3S)-4-(4-chloroanilino)-2,3-dihydroxybutanoic acid) exhibit lower LogP (−0.5 vs. +2.1 for non-polar analogs), correlating with aqueous solubility .

- Molecular dynamics (MD) : Simulate hydration shells to identify substituents (e.g., carboxylates) that improve solvation energy by 15–20 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.